molecular formula C6H7BF3KN2O B581009 Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate CAS No. 1245906-65-3

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate

Cat. No.: B581009
CAS No.: 1245906-65-3
M. Wt: 230.039
InChI Key: CYWNQBRDYAIAHN-UHFFFAOYSA-N
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Description

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-amino-2-methoxypyridine with potassium bifluoride (KHF2) in the presence of boron trifluoride (BF3). The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation of the trifluoroborate anion to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond . The compound acts as a nucleophile, donating its aryl group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 2-methoxypyridine-5-trifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is unique due to its functional groups, which provide additional reactivity and versatility in organic synthesis. The presence of the amino and methoxy groups allows for further functionalization and modification, making it a valuable reagent in complex synthetic pathways .

Properties

IUPAC Name

potassium;(5-amino-2-methoxypyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3N2O.K/c1-13-6-5(7(8,9)10)2-4(11)3-12-6;/h2-3H,11H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWNQBRDYAIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1OC)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855876
Record name Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-65-3
Record name Borate(1-), (5-amino-2-methoxy-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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